molecular formula C23H20F3NO B1640628 1-Benzhydryl-3-[3-(trifluoromethyl)phenoxy]azetidine

1-Benzhydryl-3-[3-(trifluoromethyl)phenoxy]azetidine

Cat. No.: B1640628
M. Wt: 383.4 g/mol
InChI Key: FZHOEGRWSUOTOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzhydryl-3-[3-(trifluoromethyl)phenoxy]azetidine is a useful research compound. Its molecular formula is C23H20F3NO and its molecular weight is 383.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C23H20F3NO

Molecular Weight

383.4 g/mol

IUPAC Name

1-benzhydryl-3-[3-(trifluoromethyl)phenoxy]azetidine

InChI

InChI=1S/C23H20F3NO/c24-23(25,26)19-12-7-13-20(14-19)28-21-15-27(16-21)22(17-8-3-1-4-9-17)18-10-5-2-6-11-18/h1-14,21-22H,15-16H2

InChI Key

FZHOEGRWSUOTOO-UHFFFAOYSA-N

SMILES

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)OC4=CC=CC(=C4)C(F)(F)F

Canonical SMILES

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)OC4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A suspension of 1 mmol methanesulfonic acid 1-benzhydryl-azetidin-3-yl ester [33301-41-6], 1 mmol 3-hydroxy benzotrifluoride, 0.05 mmol tetrabutyl ammonium bromide and 4 mmol sodium hydroxide in a mixture of 5 ml toluene and 0.2 ml water was refluxed overnight. The reaction mixture was cooled, diluted with 20 ml of water and extracted 3 times with dichloromethane. The organic phase was dried, concentrated and the crude product purified by chromatography (methanol/dichloromethane). MS (m/e): 442.3 ([M+CH3COO−]−, 100%).
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Synthesis routes and methods III

Procedure details

A 30 gallon glass-lined reactor was charged with a solution containing equal parts of 3-(3-trifluoromethylphenoxy)azetidine and diphenylmethane in methanol as obtained from the catalytic hydrogenolysis of 78.32 moles of 1-diphenylmethyl-3-(3-trifluoromethylphenoxy)azetidine. The methanol was distilled off at a pressure of 150 mm Hg until the reactor temperature reached 65° C. The reactor was flushed with nitrogen and charged with 117.4 moles of urea. Heating was continued to approximately 135° C. and held at 135° C. until thin layer chromatographic analysis showed the azetidine derivative to be consumed. When the reaction was complete the mixture was cooled to approximately 80° C. A 30 gallon receiver equipped with an agitator was charged with 80 L of petroleum ether (80°-110° C. boiling range) and the contents of the reactor drained into the receiver with the agitator at high speed. The mixture was slowly cooled to 50° C. and held at that temperature for 5-6 hours. The resulting slurry was then pumped onto a vacuum filter and the filter cake compressed under a rubber dam for 4-5 hours to remove as much solvent as possible.
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